molecular formula C14H18N2O2 B7845163 MFCD16295391

MFCD16295391

Cat. No.: B7845163
M. Wt: 246.30 g/mol
InChI Key: WYTIIKVHAWXCFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD16295391 is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a methoxyphenyl group and a methylmorpholinyl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD16295391 typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and 2-methylmorpholine.

    Formation of Intermediate: The first step involves the condensation of 2-methoxybenzaldehyde with 2-methylmorpholine to form an intermediate imine.

    Cyanation: The intermediate imine is then subjected to cyanation using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, to introduce the nitrile group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: The reaction is carried out in large batch reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved reaction efficiency, better heat and mass transfer, and scalability.

Chemical Reactions Analysis

Types of Reactions

MFCD16295391 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The methoxy and methylmorpholinyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Scientific Research Applications

MFCD16295391 has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research explores its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of MFCD16295391 involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic processes.

    Pathway Modulation: It can influence various cellular pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)-2-(2-methylpiperidin-4-yl)acetonitrile: Similar structure with a piperidine ring instead of a morpholine ring.

    2-(2-Methoxyphenyl)-2-(2-ethylmorpholin-4-yl)acetonitrile: Similar structure with an ethyl group instead of a methyl group on the morpholine ring.

    2-(2-Methoxyphenyl)-2-(2-methylmorpholin-4-yl)propionitrile: Similar structure with a propionitrile group instead of an acetonitrile group.

Uniqueness

MFCD16295391 is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-methoxyphenyl)-2-(2-methylmorpholin-4-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11-10-16(7-8-18-11)13(9-15)12-5-3-4-6-14(12)17-2/h3-6,11,13H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTIIKVHAWXCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(C#N)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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